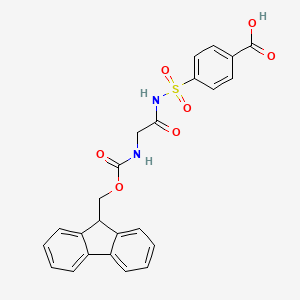

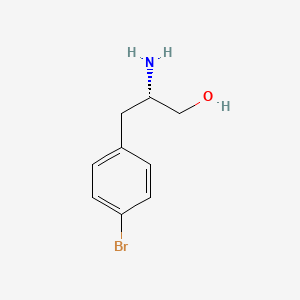

![molecular formula C10H6Cl2O2S B6309502 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-29-8](/img/structure/B6309502.png)

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C10H6Cl2O2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to create aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester is characterized by a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . This core is substituted at the 6 and 7 positions with chlorine atoms and at the 2 position with a carboxylic acid methyl ester group .Scientific Research Applications

Organic Semiconductors

Thiophene derivatives like 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of organic field-effect transistors (OFETs) due to their ability to facilitate charge transport . The delocalized π-electrons in the thiophene rings contribute to their semiconducting properties, making them suitable for use in electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, thiophene-based molecules are utilized in the fabrication of OLEDs . The unique electronic properties of these compounds allow for efficient electron transport, which is crucial for the high performance of OLEDs. The derivatives of thiophene can be engineered to emit light in a specific range of the spectrum, making them versatile for different color displays.

Corrosion Inhibitors

The industrial application of thiophene compounds extends to their use as corrosion inhibitors . The chemical structure of thiophene derivatives allows them to form protective layers on metal surfaces, thereby preventing corrosion. This is particularly useful in extending the life of metal components in harsh environments.

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The structural diversity of thiophene-based compounds enables the development of new drugs with targeted biological activities.

Conductive Polymers

In the field of conductive polymers, thiophene derivatives are synthesized to create materials with excellent conductivity . These polymers are used in applications such as sensors for organic, inorganic, and biological materials, photovoltaic cells, and electron beam lithography. The conductive nature of these polymers opens up possibilities for innovative electronic and optoelectronic devices.

Dental Anesthetics

Specific thiophene derivatives have been used as dental anesthetics in Europe. For instance, articaine, which contains a thiophene ring, acts as a voltage-gated sodium channel blocker . This application showcases the potential of thiophene derivatives in medical procedures requiring localized anesthesia.

Synthesis of Biologically Active Compounds

The synthesis of thiophene derivatives through reactions like the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis leads to the creation of biologically active compounds . These synthetic methods enable the production of aminothiophene derivatives and other complex molecules with potential therapeutic uses.

Material Science

Thiophene-based molecules are significant in material science, particularly in the creation of carboxylated conducting polymer/CNTs (carbon nanotubes) composites . These composites are used to fabricate thin films with enhanced electrical properties, which are essential for the development of next-generation electronic materials.

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene-based compounds are known to interact with various biological targets, leading to a range of effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry

Result of Action

Thiophene-based compounds are known to exhibit a variety of pharmacological properties

Action Environment

It’s known that the compound is a solid substance with a unique irritating odor . It should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidants .

properties

IUPAC Name |

methyl 6,7-dichloro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTBXWYSKQQDCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)

![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)

![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)

![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)

![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)

![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)

![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)

![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)